5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate: is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-(2,4-Dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features, such as the trifluoromethyl group at the 7-position and the carboxylate group at the 3-position. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H7F3N3O2- |
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Molecular Weight |
306.22 g/mol |
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22)/p-1 |
InChI Key |
ISTITOKMPPPWKZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)[O-] |
Origin of Product |
United States |
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